molecular formula C12H11BrN4O3 B6006134 N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B6006134
M. Wt: 339.14 g/mol
InChI Key: SFJAMJPBOPAJPZ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method, and its properties and effects have been studied in detail. In

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for the proper functioning of the nervous system. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can cause various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide have been studied extensively in vitro and in vivo. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase, as well as other enzymes. In vivo studies have shown that it can cause various physiological effects, including changes in heart rate, blood pressure, and respiratory rate. It has also been shown to have insecticidal properties, causing paralysis and death in insects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. It is also relatively easy to synthesize using the optimized method. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its insecticidal properties and potential use as a pesticide. Additionally, further studies are needed to fully understand its mechanism of action and the physiological effects it causes.

Synthesis Methods

N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is synthesized through a multi-step process that involves the reaction of 3-nitro-1H-pyrazole with 4-bromo-3-methylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with acetic anhydride to give the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has shown potential as a drug candidate for the treatment of various diseases. It has also been studied for its potential use as a pesticide due to its insecticidal properties. In addition, it has been used in the synthesis of other pyrazole derivatives for various applications.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O3/c1-8-6-9(2-3-10(8)13)14-12(18)7-16-5-4-11(15-16)17(19)20/h2-6H,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJAMJPBOPAJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

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